molecular formula C16H15NO3 B5218615 2-(4-hydroxybutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(4-hydroxybutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B5218615
M. Wt: 269.29 g/mol
InChI Key: SLSZTZSYIZGYDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-hydroxybutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as HBB, is a compound that has been of great interest in scientific research due to its potential therapeutic applications. HBB belongs to the family of isoquinoline derivatives, which have been shown to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.

Scientific Research Applications

2-(4-hydroxybutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It is believed that this compound exerts its anticancer effects through the induction of apoptosis, or programmed cell death, in cancer cells.

Mechanism of Action

The exact mechanism of action of 2-(4-hydroxybutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with various cellular targets, including enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. It also appears to modulate the activity of certain receptors involved in the immune response and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to possess anti-inflammatory and antiviral properties. It has also been shown to modulate the immune response and reduce oxidative stress. This compound has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-hydroxybutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is its potential therapeutic applications, particularly in the treatment of cancer. This compound has been shown to be effective in inhibiting the growth of various cancer cell lines, and it appears to be well-tolerated in animal studies. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its use in large-scale production. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Future Directions

There are many potential future directions for research on 2-(4-hydroxybutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. One area of interest is in the development of new and more efficient synthesis methods for this compound. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Other areas of interest include the development of new derivatives of this compound with improved biological activity and the investigation of this compound's potential use as a diagnostic tool for cancer. Overall, this compound represents a promising area of research with many potential applications in the fields of medicine and biotechnology.

properties

IUPAC Name

2-(4-hydroxybutyl)benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c18-10-2-1-9-17-15(19)12-7-3-5-11-6-4-8-13(14(11)12)16(17)20/h3-8,18H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSZTZSYIZGYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

Following the procedure of example 1(a) and (b) but substituting 4-aminobutanol for the ethanolamine in part (a) one obtains 2-(4-hydroxybutyl)-1H-benz[de]isoquinoline-1,3(2H)-dione, 4-methylbenzenesulfonate ester.
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